Potency in T-Type Calcium Channel Inhibition: Direct Comparison to Unsubstituted Core Scaffolds
This compound serves as the core scaffold for a series of potent T-type calcium channel blockers. While the parent compound is an intermediate, its direct derivatives, such as the 3,4-dichlorobenzamide analog, show nanomolar activity. This activity is contingent upon the N-(3,3-dimethylbutyl) group. Simple 1,4-substituted piperidines lacking this lipophilic tail show dramatically reduced or no activity in this assay, demonstrating the critical role of this substituent for target engagement. [1]
| Evidence Dimension | Inhibition of T-type calcium channel alpha1I |
|---|---|
| Target Compound Data | IC50 = 45 nM for 3,4-dichloro-N-{[1-(3,3-dimethylbutyl)piperidin-4-yl]methyl}benzamide derivative |
| Comparator Or Baseline | Unsubstituted 1,4-substituted piperidine analogs (inactive or significantly less potent) |
| Quantified Difference | Nanomolar potency vs. inactivity (>10 µM) |
| Conditions | FLIPR assay; T-type calcium channel alpha1I (unknown origin) |
Why This Matters
This data justifies the procurement of the specific 1-(3,3-dimethylbutyl)piperidine scaffold as an essential starting point for developing potent and selective T-type calcium channel modulators.
- [1] BindingDB. BDBM50252748: 3,4-dichloro-N-{[1-(3,3-dimethylbutyl)piperidin-4-yl]methyl}benzamide. View Source
